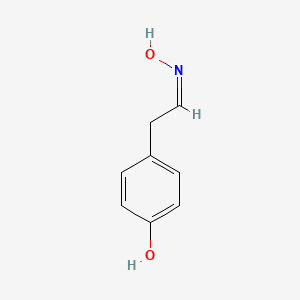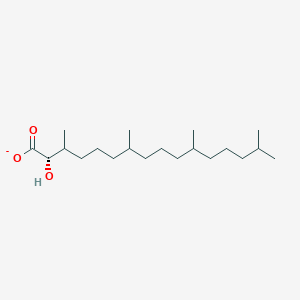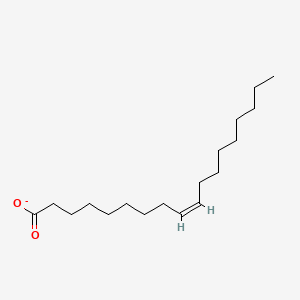
CID 5460569
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxidosulfate(.1-) is an inorganic radical anion and a sulfur oxide.
Scientific Research Applications
Chemically Induced Dimerization (CID) in Biological Systems
CID is pivotal in studying biological processes inaccessible by classical genetic interference methods. It has been utilized for studying signal transductions, membrane and protein trafficking with high precision and spatiotemporal resolution, enhancing our understanding of cellular events (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
CID tools have been advanced to develop proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms. These platforms enable inducible gene regulation and editing, offering new approaches for genetic research and potential therapeutic applications (Ma et al., 2023).
CID Techniques in Cell Biology
CID techniques have been instrumental in resolving complex problems in cell biology, especially in the study of lipid second messengers and small GTPases. They have helped to explain the “signaling paradox” in cellular signaling (DeRose, Miyamoto, & Inoue, 2013).
Photocaged-Photocleavable Chemical Dimerizer in Protein Localization
Innovations in CID involve a photocaged-photocleavable chemical dimerizer, which allows rapid activation and deactivation of protein dimerization. This enhances our capacity to control biological processes in living cells with high spatiotemporal control (Aonbangkhen et al., 2018).
Application of CID in Water Use Efficiency and Productivity Studies
CID has been applied in agricultural research, particularly in evaluating water use efficiency and productivity in barley. This approach has potential for improving crop performance under varying environmental conditions (Anyia et al., 2007).
CID in Developmental and Cognitive Neuroscience
CID methods have been discussed in the context of developmental and cognitive neuroscience, highlighting their relevance in research methods and study designs (Hamaker, Mulder, & van IJzendoorn, 2020).
iC9/CID Safeguard System in iPSC Therapies
The introduction of inducible caspase-9 (iC9) in induced pluripotent stem cells (iPSCs) utilizing CID provides a safety mechanism for clinical therapies, addressing concerns about the tumorigenic potential of iPSCs (Ando et al., 2015).
Properties
Molecular Formula |
OS- |
|---|---|
Molecular Weight |
48.07 g/mol |
InChI |
InChI=1S/HOS/c1-2/h2H/p-1 |
InChI Key |
CKIBMZIMKMUBPA-UHFFFAOYSA-M |
Canonical SMILES |
[O][S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


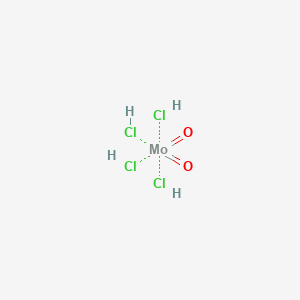
![4-(dimethylamino)-N'-[1-(3-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B1233905.png)
![(1S,16R)-10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B1233907.png)
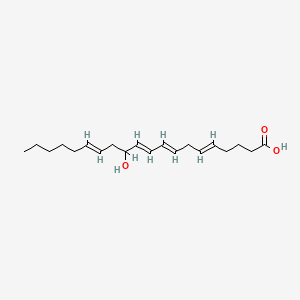
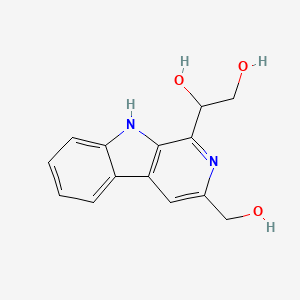
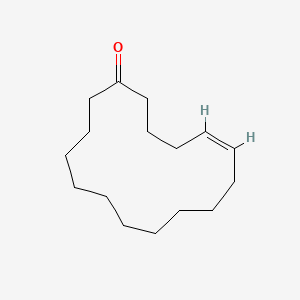
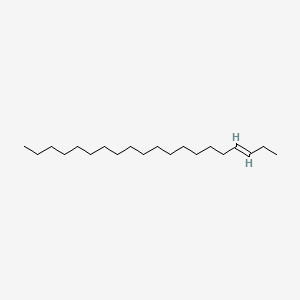
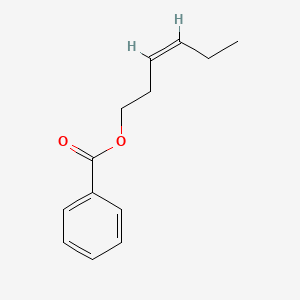
![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)
![(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol](/img/structure/B1233919.png)
![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)
